DMAPP
Overview
Description
Dimethylallyl diphosphate is an organic compound that belongs to the class of isoprenoid phosphates. It is a key intermediate in the biosynthesis of terpenoids, which are a large and diverse class of naturally occurring organic chemicals. Dimethylallyl diphosphate plays a crucial role in the mevalonate pathway and the methylerythritol phosphate pathway, both of which are essential for the production of various biomolecules, including cholesterol, ubiquinone, and dolichol .
Scientific Research Applications
Dimethylallyl diphosphate has numerous applications in scientific research, including:
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylallyl diphosphate can be synthesized through both chemical and enzymatic methods. One common chemical synthesis route involves the phosphorylation of dimethylallyl alcohol using phosphorus oxychloride and triethylamine in anhydrous conditions. The reaction typically requires a temperature of around 0°C to 5°C and an inert atmosphere to prevent hydrolysis .
Industrial Production Methods
In industrial settings, dimethylallyl diphosphate is often produced via biotechnological methods. This involves the use of genetically engineered microorganisms, such as Escherichia coli, which are capable of overproducing the compound through the mevalonate pathway. The microorganisms are cultured in bioreactors under controlled conditions, including optimal pH, temperature, and nutrient supply, to maximize yield .
Chemical Reactions Analysis
Types of Reactions
Dimethylallyl diphosphate undergoes various chemical reactions, including:
Isomerization: It can be isomerized to isopentenyl diphosphate by the enzyme isopentenyl diphosphate isomerase.
Common Reagents and Conditions
Condensation: The condensation reactions require the presence of prenyltransferase enzymes and occur under similar physiological conditions.
Major Products
Geranyl Diphosphate: Formed by the condensation of dimethylallyl diphosphate with isopentenyl diphosphate.
Farnesyl Diphosphate: Formed by the successive addition of isopentenyl diphosphate units to geranyl diphosphate.
Comparison with Similar Compounds
Dimethylallyl diphosphate is similar to other isoprenoid phosphates, such as:
Isopentenyl Diphosphate: An isomer of dimethylallyl diphosphate that can be interconverted by isopentenyl diphosphate isomerase.
Geranyl Diphosphate: A larger isoprenoid compound formed by the condensation of dimethylallyl diphosphate with isopentenyl diphosphate.
Dimethylallyl diphosphate is unique in its role as a precursor for both the mevalonate and methylerythritol phosphate pathways, making it a crucial intermediate in the biosynthesis of a wide range of terpenoids .
Properties
IUPAC Name |
3-methylbut-2-enyl phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIDRCWHNCKSTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOP(=O)(O)OP(=O)(O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189331 | |
Record name | 3,3-Dimethylallyl pyrophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dimethylallylpyrophosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001120 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
358-72-5 | |
Record name | Dimethylallyl pyrophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=358-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Dimethylallyl pyrophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylallyl Diphosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01785 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3,3-Dimethylallyl pyrophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylallylpyrophosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001120 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
234 - 238 °C | |
Record name | Dimethylallylpyrophosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001120 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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